5-Nitro-2-(propylsulfanyl)benzoic acid
Overview
Description
5-Nitro-2-(propylsulfanyl)benzoic acid is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.27 g/mol . It is characterized by the presence of a nitro group (-NO2) and a propylsulfanyl group (-S-CH2CH2CH3) attached to a benzoic acid core. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(propylsulfanyl)benzoic acid typically involves the nitration of 2-(propylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(propylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The propylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Iron powder and hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Reduction: 5-Amino-2-(propylsulfanyl)benzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(propylsulfanyl)benzoic acid is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying the effects of nitro and sulfanyl groups on biological systems.
Medicine: Investigating potential therapeutic properties and drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Nitro-2-(propylsulfanyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The propylsulfanyl group may also play a role in modulating the compound’s activity by affecting its solubility and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-(methylsulfanyl)benzoic acid
- 5-Nitro-2-(ethylsulfanyl)benzoic acid
- 5-Nitro-2-(butylsulfanyl)benzoic acid
Uniqueness
5-Nitro-2-(propylsulfanyl)benzoic acid is unique due to its specific combination of a nitro group and a propylsulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Biological Activity
5-Nitro-2-(propylsulfanyl)benzoic acid (NPPB) is an organic compound characterized by a nitro group and a propylsulfanyl group attached to a benzoic acid structure. Its molecular formula is C₁₀H₁₁NO₄S, with a molecular weight of 241.26 g/mol. This compound has garnered attention for its diverse biological activities, particularly its effects on ion channels and potential therapeutic applications.
Chemical Structure and Properties
The structural features of NPPB contribute to its biological activity. The nitro group at the 5-position enhances its electrophilic properties, while the propylsulfanyl group at the 2-position may influence its interactions with biological macromolecules.
- Chloride Channel Blockade : NPPB is primarily known as a chloride channel blocker. It has been shown to inhibit Cl⁻ channels in various cellular models, impacting processes such as ion transport and cellular excitability. For instance, in isolated rabbit nephrons, NPPB demonstrated high potency with an IC50 of 80 nM for blocking Cl⁻ channels . This blockade can lead to significant physiological effects, including alterations in fluid transport and cellular metabolism.
- Effects on Cellular ATP Release : NPPB stimulates ATP release through vesicular exocytosis in several cell types, including HTC rat hepatoma and Mz-Cha-1 human cholangiocarcinoma cells. Studies indicate that exposure to NPPB can lead to a 5-100-fold increase in extracellular ATP levels, suggesting a role in modulating energy dynamics within cells .
- Influence on Drug Resistance : Research has indicated that NPPB can protect cells from cisplatin-induced apoptosis by modulating chloride channel activity and influencing intracellular calcium levels. This effect is linked to increased expression of chloride channel-3 (ClC-3), which facilitates the sequestration of cisplatin and alters drug efficacy .
Biological Activity Summary Table
Case Studies
- Renal Physiology : In isolated rabbit nephrons, NPPB's ability to block Cl⁻ channels resulted in altered transport processes, which are critical for maintaining fluid balance and electrolyte homeostasis. The inhibition of PGE1-stimulated short-circuit current (Isc) was observed at concentrations ranging from 20 to 100 μM, indicating a dose-dependent effect on renal function .
- Cancer Cell Studies : In human erythroleukemia cells treated with cisplatin, NPPB reduced apoptosis rates by modulating the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bax/Bcl-2 ratio) and influencing caspase activity. This suggests that NPPB could be employed as an adjunct therapy in chemotherapy regimens to mitigate drug-induced cell death .
Future Directions
Further research is needed to elucidate the specific interactions of NPPB with various ion channels and its broader implications in pharmacology. Understanding the detailed mechanisms through which NPPB exerts its effects will be crucial for developing targeted therapies that exploit its biological activity.
Properties
IUPAC Name |
5-nitro-2-propylsulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCHMVSSQVKJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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